

# Assessing the Reproducibility of LDN-193188 Experiments: A Comparative Guide

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## Compound of Interest

Compound Name: LDN-193188

Cat. No.: B10782677

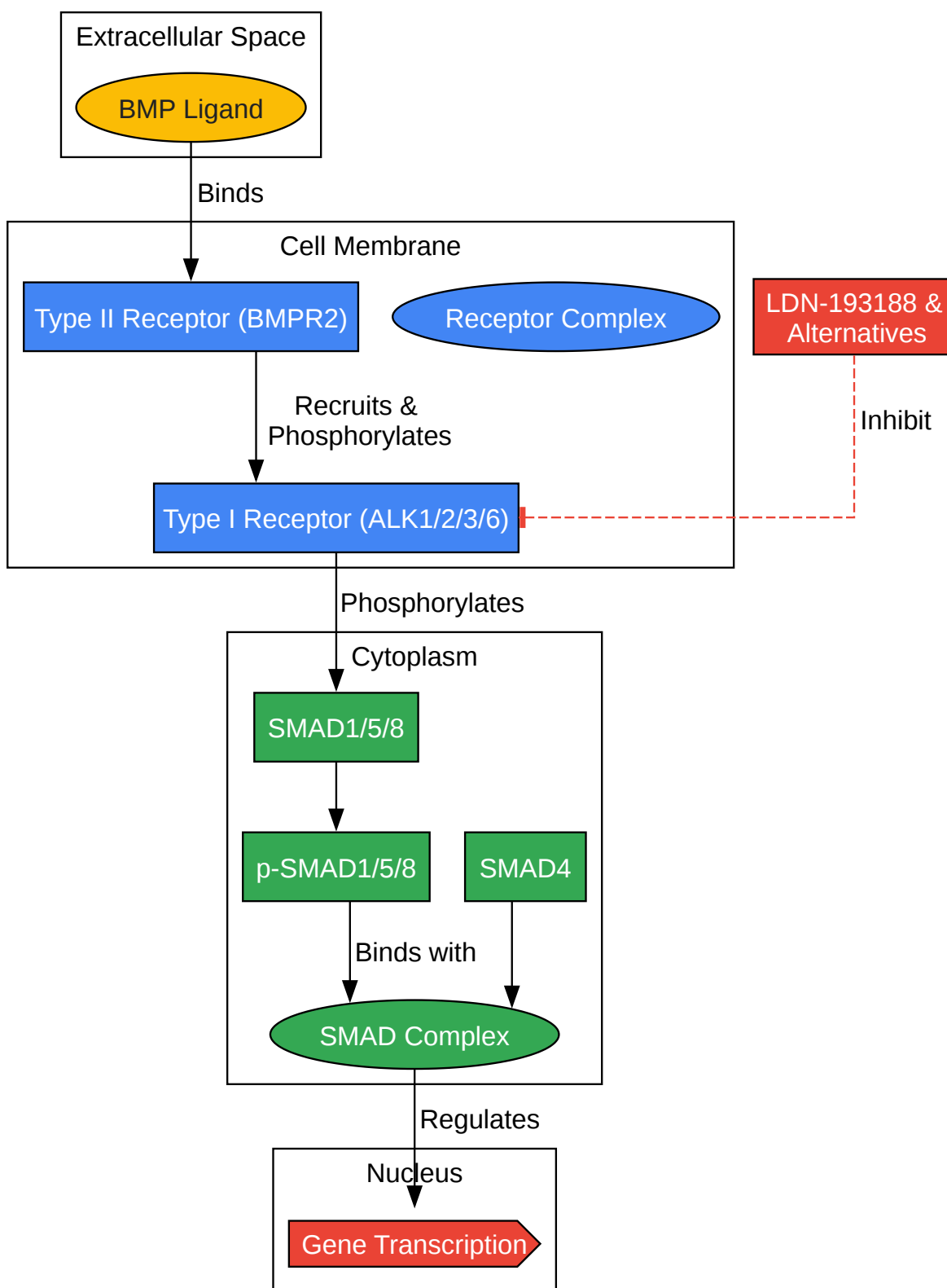
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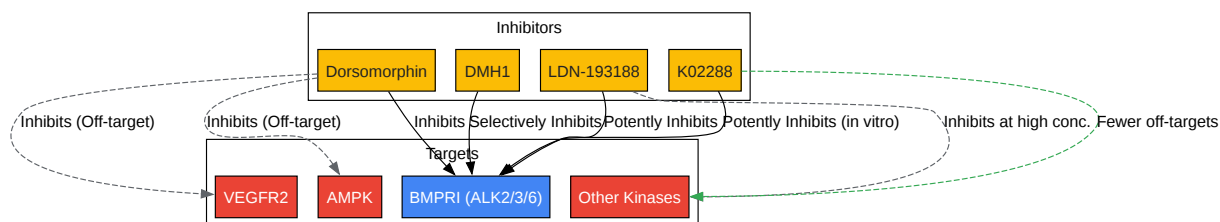
For Researchers, Scientists, and Drug Development Professionals

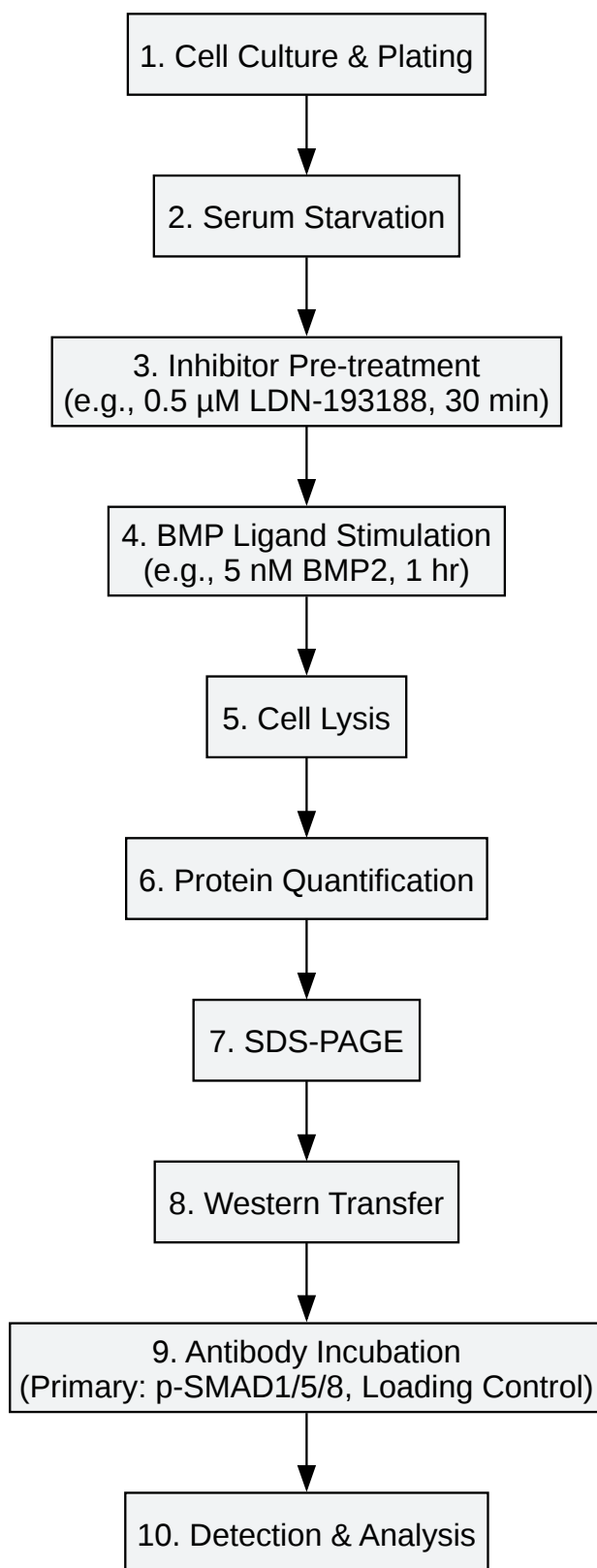
This guide provides a comprehensive analysis of the reproducibility of experiments involving **LDN-193188**, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. By objectively comparing its performance with key alternatives and presenting supporting experimental data, this document serves as a valuable resource for designing and interpreting experiments in the field of BMP signaling research.

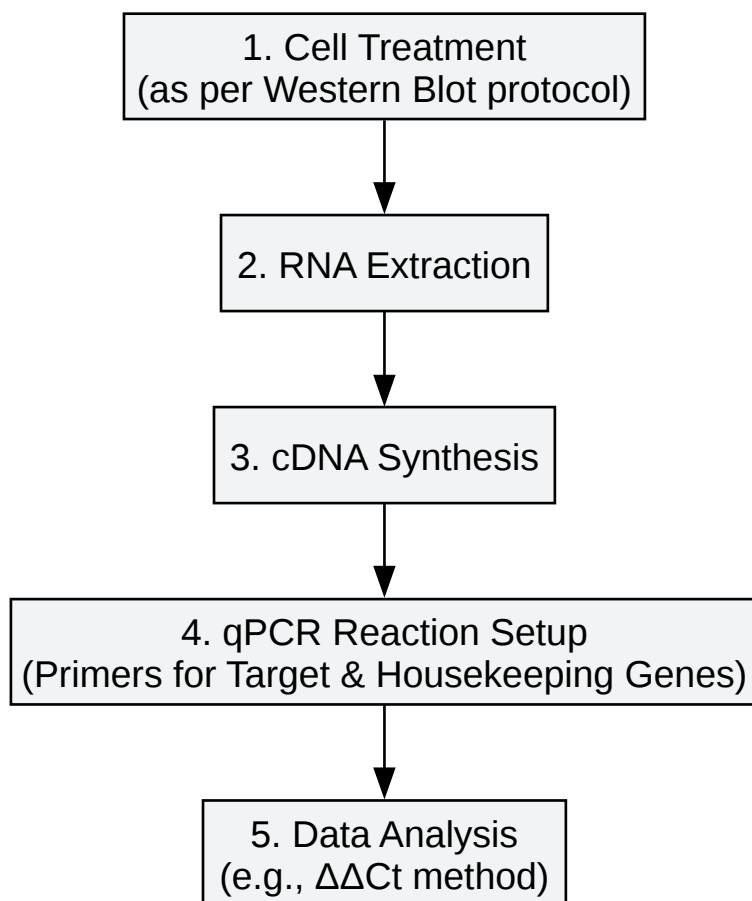
## The BMP Signaling Pathway and Point of Inhibition

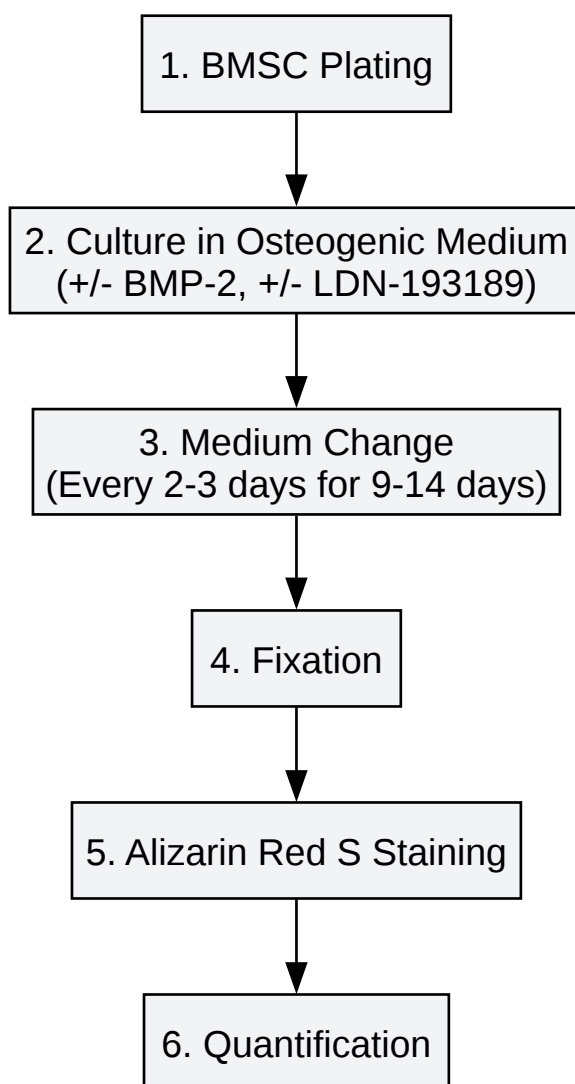
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the Type I receptors (ALKs), which in turn phosphorylate the receptor-regulated SMADs (SMAD1/5/8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. **LDN-193188** and its analogs act as ATP-competitive inhibitors of the Type I receptors ALK1, ALK2, ALK3, and ALK6, thereby blocking downstream signaling.











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